molecular formula C19H13BrF2O B3043327 3-Bromo-3',3''-difluorotrityl alcohol CAS No. 845790-82-1

3-Bromo-3',3''-difluorotrityl alcohol

Cat. No.: B3043327
CAS No.: 845790-82-1
M. Wt: 375.2 g/mol
InChI Key: PPJCHNKDYCPXPL-UHFFFAOYSA-N
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Description

Significance of Trityl Alcohols in Organic Chemistry and Materials Science

Triphenylmethanol, also known as trityl alcohol, and its derivatives are of considerable importance in both laboratory and industrial settings. The trityl group is widely recognized as a sterically demanding and valuable protecting group for primary alcohols, particularly in the synthesis of complex molecules like nucleosides and carbohydrates. researchgate.net This application leverages the stability of the trityl ether under neutral or basic conditions and its facile removal under mild acidic conditions. researchgate.net

Beyond their role in synthesis, triarylmethanol derivatives are key components in the creation of triarylmethane dyes, a class of intensely colored compounds used in textiles and as pH indicators. nih.gov In materials science, the rigid, three-dimensional structure of the trityl group is exploited to create high-performance polymers with enhanced thermal stability and specific mechanical properties. nih.gov Furthermore, the triarylmethyl moiety has been identified as a significant pharmacophore in medicinal chemistry, with derivatives showing potential as anticancer and anti-HIV agents. nih.govnsf.gov

Role of Halogen Substitution in Trityl Alcohol Derivatives

The substitution of hydrogen atoms with halogens on the aryl rings of trityl alcohols is a powerful strategy for modifying their molecular properties. Halogens, particularly fluorine and bromine, exert strong electronic and steric effects. Fluorine, being the most electronegative element, can significantly alter the acidity of the hydroxyl group and the stability of the corresponding trityl cation. numberanalytics.comresearchgate.net The incorporation of fluorine can lead to increased thermal stability, chemical resistance, and lipophilicity, which are desirable traits in the development of advanced materials and pharmaceuticals. cymitquimica.comyoutube.com

Bromine, while less electronegative, introduces its own set of useful characteristics. The carbon-bromine bond provides a reactive site for further functionalization, most notably through cross-coupling reactions, allowing the trityl framework to be incorporated into larger, more complex molecular architectures. mt.com The presence of both bromine and fluorine atoms, as in 3-Bromo-3',3''-difluorotrityl alcohol, creates a multifunctional platform with a combination of tuned electronic properties and a handle for subsequent synthetic transformations.

Overview of Research Trends in Brominated and Fluorinated Trityl Compounds

Current research involving halogenated trityl compounds often explores their use as building blocks for functional materials and complex organic molecules. There is a significant focus on leveraging the unique electronic properties conferred by fluorine for applications in electronics and optoelectronics. numberanalytics.com Fluorinated organic materials are investigated for their potential in creating n-type or ambipolar semiconductors, which are crucial for the development of organic electronic devices. genprice.com The ability of fluorine to lower both the HOMO and LUMO energy levels can facilitate electron injection and improve resistance to oxidative degradation. genprice.com

Brominated derivatives continue to be essential intermediates in synthetic chemistry. Research trends include the development of novel palladium-catalyzed coupling reactions where brominated aryl compounds act as electrophilic partners. nih.gov The combination of bromine and fluorine in a single trityl structure aligns with a trend towards creating highly functionalized, "designer" building blocks that offer chemists precise control over the properties of the target molecules and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-bis(3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2O/c20-16-7-1-4-13(10-16)19(23,14-5-2-8-17(21)11-14)15-6-3-9-18(22)12-15/h1-12,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJCHNKDYCPXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249889
Record name 3-Bromo-α,α-bis(3-fluorophenyl)benzenemethanol
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Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-82-1
Record name 3-Bromo-α,α-bis(3-fluorophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-α,α-bis(3-fluorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 3 ,3 Difluorotrityl Alcohol

Strategic Approaches to Triarylmethanol Core Construction

The construction of the triaryl-substituted methanol (B129727) core is a pivotal step in the synthesis of 3-Bromo-3',3''-difluorotrityl alcohol. Several classical and modern organometallic reactions are utilized to achieve this, each offering distinct advantages in terms of reagent availability, functional group tolerance, and reaction conditions.

Grignard Reagent Additions to Ketones

A primary and well-established method for the synthesis of tertiary alcohols, including triarylmethanols, is the Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. In the context of synthesizing this compound, a plausible route involves the reaction of a Grignard reagent derived from a brominated aromatic ring with a difluorinated benzophenone (B1666685) derivative.

A potential synthetic pathway is the addition of 3-bromophenylmagnesium bromide to 3,3'-difluorobenzophenone (B1330464). The Grignard reagent, 3-bromophenylmagnesium bromide, is typically prepared by reacting 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene (B1265593) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent reaction with 3,3'-difluorobenzophenone, followed by an acidic workup, would yield the desired this compound.

Table 1: Key Reagents in Grignard-based Synthesis

Reagent Role
1,3-Dibromobenzene Precursor to Grignar reagent
Magnesium Metal for Grignard reagent formation
3,3'-Difluorobenzophenone Ketone electrophile
Diethyl ether / THF Anhydrous solvent

The reaction conditions must be strictly anhydrous, as Grignard reagents are highly reactive towards protic solvents. The progress of the reaction can often be monitored by color changes; for instance, the reaction of phenylmagnesium bromide with benzophenone is known to produce a deep red color that fades upon completion. mdpi.com

Aryllithium Additions to Diaryl Ketones or Carbonyl Compounds

Similar to Grignard reagents, aryllithium reagents are potent nucleophiles capable of adding to carbonyl compounds to form tertiary alcohols. The synthesis of this compound can be envisioned through the reaction of 3-bromophenyllithium with 3,3'-difluorobenzophenone.

Aryllithium reagents are typically generated in situ via halogen-lithium exchange or by direct deprotonation of an aromatic C-H bond. For instance, 3-bromophenyllithium can be prepared by treating 1,3-dibromobenzene with an organolithium reagent such as n-butyllithium at low temperatures. The resulting aryllithium species would then react with 3,3'-difluorobenzophenone to form the lithium alkoxide, which upon aqueous workup, yields the final product.

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds. These methods can be adapted for the synthesis of triarylmethanols. One such strategy involves a tandem arylation/oxidation of diarylmethanes. nih.gov In this approach, a diarylmethane is first arylated with an aryl bromide in the presence of a palladium catalyst, followed by in-situ oxidation to the corresponding triarylmethanol.

For the synthesis of this compound, a potential palladium-catalyzed route could involve the coupling of a suitable diarylmethanol derivative with an aryl halide. For example, a Suzuki-Miyaura coupling reaction between a diarylmethyl ester and an arylboronic acid has been demonstrated for the synthesis of triarylmethanes. nih.gov This approach offers the advantage of milder reaction conditions and greater functional group tolerance compared to traditional organometallic additions.

Table 2: Comparison of Core Construction Strategies

Method Advantages Disadvantages
Grignard Reagent Addition Readily available starting materials, well-established. Requires strictly anhydrous conditions, sensitive to steric hindrance.
Aryllithium Addition Highly reactive nucleophiles, can be generated in situ. Often requires cryogenic temperatures, sensitive to functional groups.

Regioselective Introduction of Bromine and Fluorine Substituents

The precise placement of the bromine and fluorine atoms on the aromatic rings is critical for the identity of this compound. This requires regioselective halogenation strategies.

Directed Bromination of Aromatic Rings

The introduction of the bromine atom at the meta-position of one of the phenyl rings can be achieved through electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the absence of strongly activating or deactivating groups, the synthesis often relies on starting with a pre-brominated building block, such as 1,3-dibromobenzene, to ensure the correct placement of the bromine atom.

In cases where bromination is performed on a more complex intermediate, the directing effects of existing groups must be considered. For instance, hydroxyl and methoxy (B1213986) groups are ortho-, para-directing, while carbonyl and nitro groups are meta-directing. The use of specific brominating agents and catalysts, such as zeolites, can also enhance para-selectivity in certain cases. google.comnih.gov

Bromination of Alcohols and Ketones via Specific Intermediates

While direct bromination of the final trityl alcohol is generally not a preferred method due to potential side reactions, the bromine atom is typically incorporated from the start using a brominated aryl precursor. For example, as mentioned in the Grignard and aryllithium strategies, 3-bromophenylmagnesium bromide or 3-bromophenyllithium serve as the source of the bromo-substituted aryl ring.

The fluorine atoms are similarly introduced by using fluorinated starting materials, such as 3,3'-difluorobenzophenone. The synthesis of such precursors can involve methods like the Schiemann reaction or nucleophilic aromatic substitution on activated aryl rings. The stability of the C-F bond makes fluorinated aromatics generally robust throughout subsequent reaction steps.

Fluorination Strategies for Trityl Alcohol Derivatives

The introduction of fluorine into trityl alcohol derivatives can be accomplished through several strategic approaches. One common method is to utilize fluorinated starting materials in the synthetic pathway. researchgate.net For instance, Grignard reagents or organolithium species derived from fluorinated aryl halides can be reacted with a suitably substituted benzophenone to construct the triarylmethyl framework with fluorine atoms already in place. This approach ensures the precise location of the fluorine substituents on the designated aryl rings. Research has demonstrated the successful synthesis of various fluorinated trityl alcohols, such as (C6F5)3COH and (C6H2F3)3COH, in excellent yields through one-step procedures involving these types of precursors. researchgate.net

Another strategy involves the direct fluorination of a pre-existing alcohol functional group, a process known as deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for this transformation, converting alcohols into alkyl fluorides. youtube.com While highly effective, this method is more applicable for converting the hydroxyl group of the trityl alcohol itself into a trityl fluoride (B91410), rather than fluorinating the aromatic rings. For aryl fluorination, electrophilic fluorination methods could theoretically be employed on an activated aromatic ring, though this is less common in trityl synthesis due to potential challenges with regioselectivity and the harsh conditions required. A base-free deoxyfluorination method using a triarylborane as a fluoride shuttling catalyst has also been reported, which can suppress the formation of elimination-derived side products often seen with tertiary alcohols. nih.gov

Multi-halogenation Approaches for Aryl Moieties

Synthesizing a molecule like this compound inherently requires a multi-halogenation strategy where different halogens (bromine and fluorine) are incorporated onto separate aromatic rings. The most direct method to achieve this is by using aryl precursors that already contain the desired halogen atoms. For the target molecule, this would involve using a Grignard reagent derived from 1-bromo-3-iodobenzene (or a similar organometallic precursor) and a 3,3'-difluorobenzophenone. The nucleophilic addition of the 3-bromophenyl organometallic species to the ketone would assemble the desired triaryl structure in a single step.

Sequential halogenation on a parent trityl structure is generally less practical due to the difficulty in controlling the position (regioselectivity) of the incoming halogen. Electrophilic aromatic substitution reactions are governed by the electronic properties of the existing substituents, making it challenging to direct halogens to specific, different rings without complex protecting group strategies. Therefore, building the molecule from pre-halogenated fragments is the overwhelmingly preferred approach.

Convergent Synthesis Pathways for Substituted Triarylmethanols

A convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then combining them in the final stages. This approach is highly efficient for producing unsymmetrical triarylmethanols. nih.gov The most traditional and widely used convergent pathway for these compounds is the nucleophilic addition of an organometallic reagent to a diaryl ketone (a benzophenone derivative). nih.gov

To synthesize this compound, this pathway would involve two key fragments:

The Nucleophile: A Grignard or organolithium reagent prepared from a 3-bromo-substituted aryl halide, such as 3-bromoiodobenzene.

The Electrophile: A diaryl ketone, specifically 3,3'-difluorobenzophenone.

The reaction involves the nucleophilic attack of the 3-bromophenyl magnesium bromide on the carbonyl carbon of 3,3'-difluorobenzophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. youtube.com This method allows for the controlled and unambiguous assembly of the three distinct aryl groups around the central carbon atom. More modern approaches also include transition-metal-catalyzed cross-coupling reactions to form the carbon-carbon bonds. nih.gov

Optimization of Reaction Conditions and Yields

The success of synthesizing substituted trityl alcohols hinges on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the selection and concentration of any catalysts.

The solvent plays a critical role in reactions involving highly polar organometallic reagents like Grignard reagents. Ethereal solvents are most common due to their ability to solvate the magnesium center, preventing reagent aggregation and maintaining its reactivity.

For Grignard reactions, tetrahydrofuran (THF) is often more effective than diethyl ether because its higher boiling point allows for reactions to be run at elevated temperatures, which can be beneficial for sterically hindered systems. gelest.com However, kinetic studies have also shown that non-donating co-solvents like toluene (B28343) or dichloromethane (B109758) can sometimes accelerate reactions by shifting the equilibrium away from a solvated Grignard reagent, making it more available to react with the substrate. researchgate.net In related tritylation reactions, dichloromethane (DCM) has been identified as a highly effective solvent, leading to superior yields and shorter reaction times compared to alternatives like chloroform, THF, or acetonitrile.

SolventTypical OutcomeReference
Dichloromethane (DCM)Often most effective, high yields and fast reaction times. researchgate.net
Tetrahydrofuran (THF)Standard for Grignard reactions, good solvating properties. Ring-opening can occur under certain conditions. gelest.com
Diethyl EtherTraditional Grignard solvent, less effective for sterically hindered reactions compared to THF. gelest.com
TolueneUsed as a non-donating co-solvent to potentially accelerate reactions. researchgate.net
AcetonitrileCan be effective but may lead to lower yields compared to DCM. researchgate.net

Reaction temperature is a critical parameter that must be controlled to balance reaction rate with the minimization of side products. Grignard reagent formation is highly exothermic and often requires cooling to initiate safely. The subsequent addition to the ketone may be performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature, or in some cases, refluxed to drive the reaction to completion, especially with sterically demanding substrates. gelest.com However, higher temperatures can also promote side reactions, such as Wurtz coupling of the Grignard reagent. In some modern tandem arylation/oxidation reactions, temperatures can range from room temperature to 100 °C. nih.gov Lowering the reaction temperature can sometimes improve selectivity in asymmetric syntheses. chemsoc.org.cn

Stoichiometry is also crucial for maximizing yield. Typically, a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is used to ensure the complete consumption of the often more valuable benzophenone starting material. Using a significant excess of the organometallic reagent can increase the likelihood of side reactions and complicates the purification process. In procedures for preparing alkyl bromides from alcohols, a 25% excess of hydrobromic acid is often used to drive the conversion. orgsyn.org

While the classic Grignard synthesis of a tertiary alcohol does not require an external catalyst, related reactions for forming triaryl- C-C bonds often do. Friedel-Crafts reactions, another pathway to arylated compounds, traditionally use stoichiometric amounts of strong Lewis acids like AlCl₃. nih.gov However, modern methods focus on catalytic amounts to improve efficiency and reduce waste.

For instance, tandem arylation/oxidation processes may employ a palladium-based catalyst system, such as Pd(OAc)₂–NiXantphos, to construct the triarylmethane skeleton. nih.gov In other catalytic systems, various Lewis acids are screened to find the optimal promoter for a reaction. In some cases, catalyst loadings as low as 5 mol% are sufficient to achieve high yields. sci-hub.st For example, chiral Lewis acid catalysts can be used at loadings of 5-10 mol% to promote asymmetric reactions. nih.gov The choice of catalyst is highly dependent on the specific reaction, with transition metals (Pd, Ni, Rh, Cu, Fe) being common in cross-coupling strategies and strong Lewis acids (AlCl₃, BF₃·Et₂O, trityl cations) being used in Friedel-Crafts and related reactions. nih.govnih.govsci-hub.st

Catalyst SystemReaction TypeTypical LoadingReference
Pd(OAc)₂–NiXantphosTandem Arylation/OxidationNot specified, catalytic nih.gov
Trityl Cation [rac-2][BArF₄]Lewis Acid Catalysis (e.g., Mukaiyama Aldol)≤ 5.0 mol% sci-hub.st
[Ir(COD)OMe]₂ / Chiral LigandAsymmetric Amination (DKR)5 mol% chemsoc.org.cn
AlCl₃ / FeCl₃Friedel-Crafts Alkylation/AcylationOften stoichiometric, catalytic versions exist nih.gov
Copper(I) cyanide (CuCN)Grignard Addition10 mol% researchgate.net

Novel Synthetic Routes and Method Development

The synthesis of complex, unsymmetrical triarylmethanols such as this compound has traditionally relied on classical organometallic reactions. The most common approach involves the nucleophilic addition of Grignard or organolithium reagents to appropriately substituted benzophenone derivatives. nih.gov For instance, the synthesis of the target molecule could plausibly be achieved by reacting 3-bromophenylmagnesium bromide with 3,3'-difluorobenzophenone. However, these traditional methods possess notable limitations, including the high reactivity of the organometallic reagents, which restricts functional group tolerance and necessitates stringent anhydrous reaction conditions. nih.gov

In response to these challenges, contemporary research has focused on developing more robust and versatile synthetic methodologies. A prominent area of method development involves transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate compatibility.

One of the more innovative strategies to emerge is the one-pot tandem arylation/oxidation of diarylmethanes. nih.gov This approach circumvents the need for pre-formed, highly reactive organometallic reagents. The methodology is based on a deprotonative cross-coupling process (DCCP), where a weakly acidic C(sp³)–H bond of a diarylmethane is functionalized. nih.gov

The process begins with the palladium-catalyzed C–H arylation of a diarylmethane with an aryl bromide. A key aspect of this novel route is the use of a specialized catalyst system, such as Pd(OAc)₂ combined with a specific ligand like NiXantphos, and a strong base like potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂), to facilitate the deprotonation and subsequent coupling at room temperature. nih.gov Following the successful C–C bond formation to create a triarylmethane intermediate, the reaction mixture is simply exposed to air. This allows for the in situ oxidation of the benzylic C–H bond, forging the final C–O bond to yield the desired triarylmethanol. nih.gov

The key advantages of this tandem methodology include:

Atom Economy: The process forms two bonds (C–C and C–O) from two C–H bonds. nih.gov

Mild Conditions: Reactions are typically conducted at room temperature. nih.gov

Operational Simplicity: It avoids the synthesis, isolation, and handling of sensitive organometallic compounds. nih.gov

Green Chemistry: The terminal oxidant used for the C-O bond formation is atmospheric oxygen (air). nih.gov

A proposed novel synthetic route for this compound using this tandem strategy would involve the reaction of 3-bromo(3'-fluorophenyl)methane with 1-bromo-3-fluorobenzene. The initial palladium-catalyzed arylation would form the triarylmethane skeleton, which would then be oxidized to the final alcohol product upon exposure to air.

The general applicability and efficiency of the tandem arylation/oxidation of diarylmethane derivatives are demonstrated by the successful synthesis of various triarylmethanols, as detailed in the following research findings.

Table 1: Scope of Tandem Arylation/Oxidation for Triarylmethanol Synthesis This table presents data from analogous reactions to illustrate the scope and yield of the novel synthetic method discussed. The specific synthesis of this compound via this method has not been explicitly reported in this source.

Diarylmethane ReactantAryl Bromide ReactantProduct Yield (%)
Diphenylmethane4-Bromo-N,N-dimethylaniline98%
Diphenylmethane1-Bromonaphthalene95%
Diphenylmethane4-Bromotoluene89%
Bis(4-fluorophenyl)methane4-Bromotoluene85%
Diphenylmethane3-Bromopyridine75%
Fluorene4-Bromoanisole96%

This modern approach represents a significant advancement in the synthesis of structurally diverse triarylmethanols, offering a more efficient and environmentally benign alternative to classical methods. The development of such catalytic systems is pivotal for accessing complex molecules like this compound for various applications in materials science and medicinal chemistry.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 3 ,3 Difluorotrityl Alcohol

Reactivity of the Tertiary Alcohol Moiety

The tertiary nature of the alcohol is the determining factor for its reactivity, which predominantly proceeds through mechanisms involving a carbocation intermediate.

The hydroxyl group of the tertiary alcohol can be protonated under acidic conditions, forming a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation, specifically the 3-bromo-3',3''-difluorotrityl cation. Trityl cations are renowned for their exceptional stability due to the extensive delocalization of the positive charge across the three phenyl rings through resonance.

The stability of this specific cation is further influenced by the electronic effects of the halogen substituents. The bromine atom, being weakly deactivating, and the two fluorine atoms, being more strongly deactivating due to their high electronegativity, would likely exert a destabilizing inductive effect on the carbocation. However, the potential for resonance stabilization from the phenyl rings generally outweighs these inductive effects, ensuring the cation's formation.

Table 1: Factors Influencing the Stability of the 3-Bromo-3',3''-difluorotrityl Cation

Feature Effect on Cation Stability Rationale
Three Phenyl Rings Stabilizing Extensive resonance delocalization of the positive charge.
Tertiary Carbon Center Stabilizing The positive charge is on a tertiary carbon, which is inherently more stable than secondary or primary carbocations.
Fluorine Substituents Destabilizing (Inductive) The high electronegativity of fluorine withdraws electron density from the rings, inductively destabilizing the positive charge.

| Bromine Substituent | Destabilizing (Inductive) | Bromine is electronegative and withdraws electron density, though to a lesser extent than fluorine. |

Given the stability of the trityl cation, nucleophilic substitution reactions on the tertiary alcohol are expected to proceed via an S(_N)1 mechanism. This two-step process involves the formation of the carbocation as the rate-determining step, followed by a rapid attack by a nucleophile.

Due to the planar geometry of the carbocation intermediate, a nucleophile can attack from either face, which would lead to a racemic mixture if the central carbon were a stereocenter. Weak nucleophiles, such as water and alcohols, are characteristic reagents for S(_N)1 reactions, often serving as the solvent in solvolysis reactions.

In the presence of a weak base and under conditions that favor elimination (e.g., higher temperatures), the 3-bromo-3',3''-difluorotrityl cation can undergo an E1 elimination reaction. This process competes with the S(_N)1 pathway. Instead of attacking the carbocation, the base would abstract a proton from a carbon adjacent to one of the phenyl rings, leading to the formation of a double bond and yielding a substituted triaryl-methane derivative. The regioselectivity of this elimination would be influenced by the electronic and steric environment around the potential proton abstraction sites.

Reactivity of the Bromo-Substituted Aromatic Ring

The bromine atom on one of the phenyl rings opens up avenues for a variety of synthetic transformations, particularly those involving organometallic intermediates.

The carbon-bromine bond is a common handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables extensive derivatization of the molecule.

Table 2: Potential Cross-Coupling Reactions of 3-Bromo-3',3''-difluorotrityl Alcohol

Reaction Name Coupling Partner Resulting Bond Typical Catalyst System
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids) C-C (Aryl-Aryl) Pd catalyst (e.g., Pd(PPh(_3))(_4)) and a base
Heck-Mizoroki Coupling Alkenes C-C (Aryl-Vinyl) Pd catalyst (e.g., Pd(OAc)(_2)) and a base
Sonogashira Coupling Terminal alkynes C-C (Aryl-Alkynyl) Pd catalyst, a copper(I) co-catalyst, and a base

| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) | Pd catalyst with specialized phosphine (B1218219) ligands and a base |

These reactions are generally tolerant of various functional groups, and it is anticipated that the tertiary alcohol would remain intact under many standard cross-coupling conditions.

The bromo-substituted aromatic ring can undergo halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium, or through the formation of a Grignard reagent with magnesium metal.

Lithium-Halogen Exchange: This reaction would replace the bromine atom with a lithium atom, generating a highly reactive aryllithium species. This intermediate could then be quenched with a variety of electrophiles (e.g., CO(_2), aldehydes, ketones) to introduce new functional groups. A significant challenge in this reaction would be the presence of the acidic hydroxyl proton. The organolithium reagent would first deprotonate the alcohol, requiring the use of at least two equivalents of the reagent to achieve both deprotonation and the desired halogen-metal exchange.

Grignard Reagent Formation: The reaction with magnesium metal in an ether solvent would form the corresponding Grignard reagent. Similar to the aryllithium species, this organomagnesium compound is a potent nucleophile and can be used in a wide array of subsequent reactions. The acidic proton of the alcohol would also need to be considered in this case, as it would quench the Grignard reagent. This often necessitates protection of the alcohol group prior to the formation of the Grignard reagent.

Reactivity of the Fluoro-Substituted Aromatic Rings

The presence of fluorine atoms on two of the three aromatic rings of this compound significantly modifies the electron distribution and, consequently, the chemical reactivity of these rings compared to the unsubstituted parent trityl alcohol.

Influence of Fluorine on Aromatic Reactivity

The substitution of hydrogen with fluorine atoms introduces profound electronic and steric effects. numberanalytics.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. numberanalytics.com Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the pi-system (+R effect). While this resonance effect is generally weaker than the inductive effect for halogens, it still plays a role in directing incoming electrophiles, primarily to the para position.

From a molecular orbital perspective, fluorine substitution lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This increased gap contributes to greater stability and reduced reactivity towards electron-rich species. numberanalytics.com Furthermore, the addition of fluorine atoms can enhance the aromatic character of the ring by contributing new π-orbitals from its lone pairs, leading to increased resistance to addition reactions. nih.govacs.org

Table 1: Effects of Fluorine Substitution on Aromatic Ring Properties
PropertyEffect of Fluorine SubstitutionConsequence for ReactivityReference
Electronic (Inductive) Strong electron withdrawal (-I)Deactivation towards electrophilic attack; activation towards nucleophilic attack. numberanalytics.comstackexchange.com
Electronic (Resonance) Weak electron donation (+R)Directs electrophiles to the ortho/para positions. Can stabilize adjacent carbocations. researchgate.net
Molecular Orbitals Lowers HOMO energy, increases HOMO-LUMO gap.Increased stability, decreased reactivity with electron-rich species. numberanalytics.com
Aromaticity Can increase aromatic character and stability.Higher resistance to addition reactions. nih.govacs.org
Steric Increases steric hindrance around the ring.Can hinder the approach of reactants. numberanalytics.com

Potential for Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of fluorine significantly activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). numberanalytics.comresearchgate.net This reaction is particularly relevant for the 3',3''-difluorophenyl rings of the title compound, especially if additional activating groups (like a nitro group) were present ortho or para to the fluorine atoms.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com The rate-determining step is typically the formation of this high-energy intermediate, as it involves the temporary loss of aromaticity. stackexchange.com In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.

Fluorine's role in this process is crucial. Its powerful inductive effect strongly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining first step. stackexchange.com This stabilizing effect is so pronounced that it overcomes fluorine's poor leaving group ability (due to the strength of the C-F bond). Consequently, in SNAr reactions, fluoroarenes are often more reactive than their chloro-, bromo-, or iodo- counterparts, a reversal of the typical leaving group trend seen in SN1 and SN2 reactions. stackexchange.com The reactivity order for halogens in SNAr is generally F > Cl > Br > I. beilstein-journals.org

Radical Chemistry of Trityl Derivatives

The trityl (triphenylmethyl) group is renowned for its ability to form a stable carbon-centered radical. The triphenylmethyl radical, first discovered by Moses Gomberg in 1900, owes its remarkable stability and persistence to two key factors:

Resonance Delocalization : The unpaired electron on the central sp²-hybridized carbon atom is extensively delocalized across the three phenyl rings. researchgate.netacs.org

Steric Hindrance : The three bulky phenyl rings adopt a propeller-like conformation that sterically shields the central radical carbon from reacting with other molecules, including dimerization. researchgate.netrsc.org

Introducing halogen substituents onto the phenyl rings, as in this compound, further enhances the stability of the corresponding radical. The halogens, particularly those at the ortho positions, provide significant steric protection for the radical center. rsc.orgrsc.org Polychlorinated trityl radicals are noted for their exceptional chemical and thermal stability due to this steric shielding effect. rsc.org Similarly, the bromine and fluorine atoms in the title compound's derivative would contribute to the kinetic persistence of the radical. While fluorine is small, the bromine atom on the third ring adds considerable bulk. This increased steric hindrance raises the barrier to racemization for chiral trityl radicals, and in some cases, allows for the isolation of stable atropisomers. rsc.org

Table 2: Factors Influencing Trityl Radical Stability
FactorDescriptionEffect of Halogenation (Br, F)Reference
Resonance Delocalization of the unpaired electron over the three aromatic rings.Largely unaffected, remains the primary stabilizing factor. researchgate.netacs.org
Steric Hindrance Bulky aryl groups physically block the radical center from attack.Increased steric shielding, enhancing kinetic stability and persistence. rsc.orgrsc.org
Electronic Effects Inductive effects of substituents can influence spin density distribution.Electron-withdrawing halogens can alter the electrochemical properties of the radical. rsc.org

Stereochemical Aspects of Reactivity

The trityl group is a classic example of a stereodynamic system. acs.orgnih.gov Due to steric crowding, the three phenyl rings cannot lie in the same plane and instead adopt a propeller-like arrangement. This propeller can have a right-handed (P for plus) or left-handed (M for minus) helicity. acs.org In achiral trityl compounds, these two enantiomeric conformations rapidly interconvert, resulting in a racemic mixture. acs.orgacs.org

However, when a chiral substituent is attached to the central carbon, as in this compound (where the alcohol itself is the point of attachment for a potential chiral group, or if the substitution pattern creates inherent chirality), the energetic equivalence of the P and M helicities is broken. The chiral center can induce a preference for one helical conformation over the other through a process known as chirality transmission or induction. acs.orgmdpi.com This transfer of stereochemical information occurs through non-covalent interactions, such as steric repulsion or hydrogen bonding, which favor a specific arrangement of the phenyl rings relative to the chiral group. acs.org

This phenomenon has been extensively studied in various chiral trityl-containing compounds, including alcohols, amines, and esters. nih.govmdpi.com The efficiency of this chirality induction depends on the nature and proximity of the chiral inductor to the trityl core. The resulting conformational bias can be detected using chiroptical methods like electronic circular dichroism (ECD), where the preferred helicity of the trityl chromophore gives rise to characteristic Cotton effects. acs.org The bulky and rigid nature of the trityl group means its conformation can also influence the stereochemical outcome of reactions at or near the chiral center. ontosight.ai

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

3-Bromo-3',3''-difluorotrityl alcohol serves as a valuable intermediate in the synthesis of complex organic molecules. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of substituents. This capability is crucial for the construction of intricate molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science.

The fluorine atoms, on the other hand, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final molecule. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Therefore, this compound is a key building block for creating novel fluorinated organic compounds. nbinno.comcymitquimica.com

Development and Evaluation as Protecting Groups

The trityl group and its derivatives are widely recognized as effective protecting groups for various functional groups, particularly alcohols. The steric bulk of the trityl group provides excellent protection, and its lability under acidic conditions allows for straightforward removal. The substituted trityl group derived from this compound offers modified stability and deprotection characteristics compared to the parent trityl group.

The 3-Bromo-3',3''-difluorotrityl group can be employed for the selective protection of primary hydroxyl groups in the presence of secondary or tertiary alcohols due to its steric hindrance. masterorganicchemistry.comlibretexts.org This selectivity is highly valuable in carbohydrate and nucleoside chemistry, where precise manipulation of multiple hydroxyl groups is often required. While less common, trityl-based groups can also be used to protect amine and thiol functionalities. organic-chemistry.orggoogle.com The electronic effects of the bromine and fluorine substituents can fine-tune the stability of the protected group, allowing for orthogonal protection strategies where different protecting groups can be selectively removed in the presence of others. organic-chemistry.org

Table 1: Reactivity of Functional Groups with Trityl-Based Protecting Groups

Functional GroupReactivityGeneral Conditions for Protection
Primary AlcoholHighTrityl chloride, base (e.g., pyridine, triethylamine)
Secondary AlcoholModerateMore forcing conditions may be required
Tertiary AlcoholLowGenerally unreactive
Primary AmineHighTrityl chloride, base
ThiolHighTrityl chloride, base

This table provides a generalized overview of reactivity. Specific reaction conditions can influence selectivity.

The removal of trityl-based protecting groups is typically achieved under acidic conditions. lookchem.comtandfonline.com The lability of the trityl group can be tuned by the substituents on the phenyl rings. Electron-donating groups increase acid lability, while electron-withdrawing groups, such as the fluorine atoms in the 3-Bromo-3',3''-difluorotrityl group, generally increase stability towards acid-catalyzed cleavage. This differential stability allows for selective deprotection. For instance, a more acid-labile dimethoxytrityl (DMT) group could be removed in the presence of a more stable fluorinated trityl group. lookchem.comtandfonline.com Microflow reactors have also been utilized for the efficient and selective deprotection of trityl groups, particularly in carbohydrate synthesis, by carefully controlling reaction parameters to minimize side reactions like acyl migration. tandfonline.comresearchgate.net

Table 2: Common Reagents for Trityl Group Deprotection

ReagentConditionsSelectivity
Trifluoroacetic acid (TFA)Dilute solution in an inert solvent (e.g., CH₂Cl₂)Can be controlled by concentration and temperature
Formic acidIn an ethereal solventMilder conditions
Boron trichloride (B1173362) (BCl₃)Low temperatureCan be highly selective
Catalytic HydrogenolysisH₂, Pd/CFor certain trityl ethers

The choice of reagent and conditions depends on the specific substrate and the presence of other protecting groups.

Catalytic Applications of Trityl-Derived Species

Beyond its role in protecting group chemistry, the trityl moiety can be converted into a catalytically active species.

The trityl cation, generated from trityl alcohol or its derivatives, is a stable carbocation that can function as a potent organic Lewis acid catalyst. thieme-connect.comresearchgate.net It can activate electrophiles and catalyze a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and glycosylations. stackexchange.comnih.gov The catalytic activity of the trityl cation can be modulated by the substituents on the phenyl rings. researchgate.net The electron-withdrawing fluorine atoms in the cation derived from this compound would be expected to increase its Lewis acidity, potentially leading to enhanced catalytic activity compared to the unsubstituted trityl cation. This tunability makes fluorinated trityl cations attractive as metal-free catalysts in organic synthesis. thieme-connect.com

Analysis of this compound in Advanced Chemical Applications

Following a comprehensive review of available scientific literature, no specific research data or documented applications were found for the chemical compound This compound within the specified contexts of asymmetric synthesis, spin label applications, or functional imaging techniques.

The inquiry was structured to investigate the following specific roles of this compound:

Precursors for Advanced Materials and Probes

Functional Imaging Techniques

While the broader class of trityl (triarylmethyl) compounds is well-documented in these fields, information detailing the synthesis, study, or application of the specific 3-Bromo-3',3''-difluoro derivative is absent from the surveyed research.

Context from General Trityl Compound Research:

For context, research into related trityl compounds does show relevance in the areas of interest:

Asymmetric Synthesis: Chiral trityl derivatives, such as chiral trityl phosphates, have been explored as catalysts in asymmetric synthesis. acs.orgresearchgate.net The bulky nature of the trityl group can create a specific chiral environment to influence the stereochemical outcome of a reaction.

Spin Labels and Functional Imaging: Trityl alcohols are common precursors to stable trityl radicals (also known as triarylmethyl (TAM) radicals). uni-bonn.de These radicals, particularly sulfur-rich and deuterated versions, are utilized as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. uni-bonn.de Their narrow spectral lines and stability in reducing environments make them valuable probes for measuring nanometer-scale distances in biomacromolecules and for in-vivo functional imaging applications like EPR imaging (EPRI). uni-bonn.de

However, despite the established roles of other trityl derivatives, no literature has emerged from the search that connects This compound to these applications. Its potential as a precursor for a novel spin label or as a component in asymmetric catalysis has not been described in the available scientific record. Therefore, it is not possible to provide detailed research findings or data tables for this specific compound as requested.

Molecular Structural Elucidation and Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-Bromo-3',3''-difluorotrityl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would be employed for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the presence of three substituted phenyl rings. libretexts.org The protons on the brominated ring are expected to show chemical shifts influenced by the electron-withdrawing nature of the bromine atom. modgraph.co.ukstackexchange.com Similarly, the protons on the fluorinated rings will be affected by the highly electronegative fluorine atoms. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum would show signals for the quaternary central carbon, the carbons of the three distinct aromatic rings, and the carbon bearing the hydroxyl group. The carbon atoms attached to the bromine and fluorine atoms would exhibit characteristic chemical shifts. The carbon bonded to bromine is expected to be in the range of 120-135 ppm, while the carbons directly bonded to fluorine will show large one-bond C-F coupling constants. rsc.orgblogspot.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may not represent actual experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H (Bromo-ring)7.2 - 7.6122 - 135
Aromatic H (Fluoro-rings)6.9 - 7.4115 - 130 (with C-F coupling)
Hydroxyl HVariable (e.g., 2.0 - 5.0)-
Central Quaternary C-~80
Aromatic C-Br-~123
Aromatic C-F-~160 (¹JCF ≈ 245 Hz)
Other Aromatic C-125 - 145

Data is illustrative and based on general chemical shift ranges for similar functional groups.

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent, assuming free rotation of the phenyl rings. This would result in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. nih.govresearchgate.net Coupling between the fluorine atoms and the adjacent aromatic protons would likely be observed, providing further structural information.

2D NMR Techniques for Connectivity and Assignment

To unambiguously assign all the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which would be crucial for assigning the quaternary carbons and confirming the connectivity of the entire molecule. nih.govnih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. chegg.comresearchgate.net Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the tertiary alcohol would be observed in the 1000-1200 cm⁻¹ range. The C-Br and C-F stretching vibrations would also be present, typically in the fingerprint region below 1300 cm⁻¹. nist.gov

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. mdpi.comkurouskilab.com The symmetric stretching of the carbon framework would be particularly Raman active.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound (Note: These are predicted values based on characteristic group frequencies.)

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-3100Strong
Aromatic C=CStretching1450-1600Strong
C-OStretching1000-1200Moderate
C-FStretching1100-1300Moderate
C-BrStretching500-700Strong

Data is illustrative and based on general vibrational frequency ranges for similar functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of similar intensity. nih.gov

A major fragmentation pathway for trityl alcohols is the loss of a water molecule, followed by the loss of one of the phenyl rings to form a stable trityl cation. libretexts.orglibretexts.org Therefore, a prominent peak corresponding to the [C₁₉H₁₂BrF₂]⁺ cation would be expected. Further fragmentation of this cation would lead to other characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on known fragmentation patterns of similar compounds.)

Fragment Ion Predicted m/z Description
[C₁₉H₁₄BrF₂O]⁺374/376Molecular Ion (M⁺)
[C₁₉H₁₂BrF₂]⁺356/358Loss of H₂O
[C₁₃H₈F₂]⁺198Loss of Bromophenyl radical
[C₆H₄Br]⁺155/157Bromophenyl cation
[C₆H₄F]⁺95Fluorophenyl cation

Data is illustrative and based on general fragmentation patterns for similar functional groups.

X-ray Crystallography for Solid-State Molecular Structures

Based on the crystal structure of triphenylmethanol, it is expected that the three phenyl rings would adopt a propeller-like conformation. researchgate.net The C-Br, C-F, C-O, and C-C bond lengths and the bond angles around the central carbon atom would be determined with high precision. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, providing insight into the crystal packing.

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no specific information available to fulfill the requirements of the requested article. The search for data on its conformational analysis, intermolecular interactions, hydrogen bonding networks, and the spectroscopic characterization of its derived salts and complexes did not yield any relevant results for this particular molecule.

Therefore, the generation of a scientifically accurate and detailed article adhering to the provided outline is not possible at this time. The requested sections on "" require specific experimental or computational data that is not present in the available resources. Any attempt to construct the article would involve speculation or the use of data from unrelated compounds, which would violate the core instructions of accuracy and strict adherence to the subject matter.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of substituted trityl alcohols. For 3-Bromo-3',3''-difluorotrityl alcohol, quantum chemical calculations would focus on how the distinct halogen substituents (bromine and fluorine) modulate the electron distribution and orbital energies of the molecule.

Calculations would reveal the molecular electrostatic potential (MEP) surface, visually representing the electron-rich and electron-deficient regions. It is expected that the regions around the fluorine and bromine atoms would be electron-rich (negative potential) due to their lone pairs, while the acidic proton of the alcohol group would be highly electron-deficient (positive potential). The carbon atom attached to the three phenyl rings (the carbinol carbon) would also exhibit a significant positive charge.

The table below illustrates typical parameters that would be determined through quantum chemical calculations for halogenated organic compounds.

Calculated PropertyExpected Influence of Halogen SubstituentsSignificance
HOMO Energy Lowered due to strong inductive effects of F and BrRelates to the molecule's ability to donate electrons
LUMO Energy Lowered due to strong inductive effects of F and BrRelates to the molecule's ability to accept electrons
HOMO-LUMO Gap Altered, influencing reactivity and spectroscopic propertiesKey indicator of chemical reactivity and electronic transitions
Dipole Moment Increased due to the polar C-F and C-Br bondsAffects intermolecular interactions and solubility
Mulliken Charges Negative charges on F, Br, O; Positive charges on carbinol C and hydroxyl HProvides insight into the intramolecular distribution of charge

These computational approaches are foundational for understanding the molecule's reactivity and physical properties, as discussed in the subsequent sections.

Prediction and Analysis of Acidity and Basicity

The acidity of an alcohol is defined by the stability of its conjugate base (the alkoxide) after deprotonation. For this compound, the acidity is predicted to be significantly enhanced compared to the parent triphenylmethanol. This is a direct consequence of the electronic effects of the halogen substituents.

Both fluorine and bromine are electron-withdrawing groups that stabilize the negative charge of the resulting trityl alkoxide ion through the inductive effect. masterorganicchemistry.com By pulling electron density away from the negatively charged oxygen atom, they delocalize the charge over the entire molecule, making the conjugate base more stable. masterorganicchemistry.com A more stable conjugate base corresponds to a stronger acid. masterorganicchemistry.com Therefore, the pKa of this compound is expected to be considerably lower than that of typical alkyl alcohols (pKa ~16-18). masterorganicchemistry.com

Computational studies on other fluorinated trityl alcohols have shown that their acidity can be in the range of phenols (pKa ~10). researchgate.net The presence of one bromine and two fluorine atoms in this compound would place its acidity in a similar range. Gas-phase acidity calculations can provide a quantitative measure of the intrinsic acidity of the molecule, free from solvent effects. researchgate.net

The basicity of the alcohol is related to the ability of the hydroxyl oxygen's lone pairs to accept a proton. The electron-withdrawing nature of the halogen substituents reduces the electron density on the oxygen atom, making it a weaker Lewis base compared to unsubstituted trityl alcohol.

Predicted Acidity Trends:

CompoundKey Electronic EffectsPredicted Acidity (Relative)
TriphenylmethanolPhenyl group resonance stabilizationBaseline
3,3',3''-Trifluorotrityl alcoholStrong inductive withdrawal by three F atomsHigher
This compoundStrong inductive withdrawal by two F and one Br atomHigh, likely slightly less than the trifluoro analogue
2,2,2-TrifluoroethanolStrong inductive withdrawal by three F atoms on alkyl chainSignificantly more acidic than ethanol (B145695) masterorganicchemistry.com

Mechanistic Studies of Reactions Involving this compound

The primary reaction mechanism involving trityl alcohols is the acid-catalyzed formation of the trityl cation, which is a key intermediate in various synthetic transformations, most notably the tritylation of other alcohols to form trityl ethers. nih.govnih.gov

For this compound, the mechanism proceeds as follows:

Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion. This is a rapid equilibrium step.

Formation of the Trityl Cation: The oxonium ion loses a molecule of water to form the 3-Bromo-3',3''-difluorotrityl cation. This is typically the rate-determining step. The stability of this carbocation is crucial for the reaction to proceed.

Nucleophilic Attack: The highly electrophilic trityl cation is then attacked by a nucleophile, such as another alcohol, to form the final product (a trityl ether).

The halogen substituents play a critical role in this mechanism. Their strong electron-withdrawing effects destabilize the formation of the positive charge on the central carbon atom. This would make the formation of the 3-Bromo-3',3''-difluorotrityl cation slower and more difficult compared to the unsubstituted trityl cation. Consequently, harsher acidic conditions might be required for reactions involving this substituted alcohol. nih.gov

Computational mechanistic studies can map the potential energy surface for this reaction. mdpi.com Such studies would calculate the energies of the reactants, intermediates (the oxonium and trityl cations), transition states, and products. This allows for the determination of activation energy barriers, providing a quantitative understanding of how the halogen substituents affect the reaction kinetics. mdpi.com

Conformational Analysis and Stereodynamics

The triphenylmethyl (trityl) group is a classic example of a stereodynamic system, often described as a molecular propeller. nih.gov Due to steric hindrance between the ortho-hydrogens of the phenyl rings, the rings cannot be coplanar. Instead, they adopt a twisted, propeller-like conformation. This propeller can exist in two enantiomeric helical forms, designated as P (plus) and M (minus). nih.gov

For this compound, the substitution pattern breaks the C3 symmetry of the parent trityl group. The conformation of the molecule is determined by a set of dihedral angles describing the twist of each of the three distinct phenyl rings relative to the central carbinol carbon. The presence of the bulky bromine atom and the smaller but highly electronegative fluorine atoms will influence the preferred conformation and the energy barriers for ring rotation.

Theoretical calculations are essential for exploring the conformational landscape of such molecules. mdpi.comresearchgate.net By calculating the relative energies of different conformers, the lowest-energy (most stable) structure can be identified. mdpi.com These calculations often reveal that weak intramolecular interactions, such as O-H···π interactions between the hydroxyl proton and one of the phenyl rings, can play a significant role in stabilizing certain conformations. mdpi.com The presence of halogen atoms can also lead to stabilizing intramolecular C-H···F or C-H···Br interactions.

The dynamic process of interconversion between different conformations, particularly the P and M helices, is known as stereodynamics. The energy barrier for this helical inversion is a key parameter that can be calculated. The substituents' size and electronic properties will modulate this barrier.

Influence of Halogen Substituents on Electronic Properties and Reactivity

Electronic Properties:

Inductive Effect: Both fluorine and bromine are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F and C-Br bonds and reduces the electron density throughout the aromatic rings and at the central carbinol carbon. nih.govmdpi.com Fluorine's inductive effect is significantly stronger than bromine's.

Resonance Effect: Bromine, having lone pairs of electrons, can donate electron density to the π-system of the phenyl ring (+M effect). This effect opposes the inductive effect. For fluorine, the resonance effect is much weaker. The net electronic effect of a halogen substituent is a combination of these two factors. nih.gov

Polarizability: Bromine is significantly more polarizable than fluorine. This means its electron cloud is more easily distorted by an external electric field, which can be important in intermolecular interactions and in stabilizing transition states. mdpi.com

Reactivity:

Acidity: As detailed in section 6.2, the net electron-withdrawing character of the halogens significantly increases the acidity of the hydroxyl proton by stabilizing the conjugate base. researchgate.net

Carbocation Stability: The electron-withdrawing nature of the substituents destabilizes the formation of the trityl carbocation, a key intermediate in SN1-type reactions. This reduces the reactivity of the alcohol in acid-catalyzed reactions compared to unsubstituted triphenylmethanol. nih.gov

Nucleophilicity/Basicity: The reduced electron density on the hydroxyl oxygen makes the alcohol a weaker nucleophile and a weaker Lewis base.

The interplay of these effects allows for the fine-tuning of the trityl group's properties. The specific substitution pattern in this compound provides a unique electronic profile compared to symmetrically substituted analogues like trichlorotrityl or trifluorotrityl alcohols.

Rational Design of New Trityl Systems with Desired Attributes

The knowledge gained from studying this compound and related compounds provides a basis for the rational design of new trityl systems with tailored properties for specific applications. nih.govnih.gov By systematically varying the number, type, and position of halogen substituents, one can precisely control the electronic and steric characteristics of the molecule.

Design Strategies and Potential Applications:

Tuning Acidity and Reactivity: For applications where the trityl group is used as an acid-labile protecting group, the stability of the trityl cation is paramount. By incorporating a mix of electron-donating and electron-withdrawing groups, one can create a library of trityl alcohols with a continuous range of labilities. For instance, adding more fluorine atoms would create a more acid-stable protecting group, while incorporating electron-donating groups like methoxy (B1213986) would make it more acid-labile.

Catalysis: Trityl cations can act as Lewis acid catalysts. By modifying the substituents, the Lewis acidity of the cation can be tuned. The 3-Bromo-3',3''-difluorotrityl cation would be a stronger Lewis acid than the parent trityl cation due to the electron-withdrawing substituents. This could be exploited in designing new catalysts for organic reactions.

Crystal Engineering: The trityl group can act as a "supramolecular protective group," influencing how molecules pack in the solid state. mdpi.comnih.gov By designing trityl systems with specific halogen substituents, one can introduce sites for halogen bonding (a specific type of non-covalent interaction), enabling the programmed self-assembly of molecules into desired crystal lattices.

Molecular Rotors and Machines: The stereodynamic propeller-like nature of the trityl group makes it a candidate component for molecular machines. nih.gov The energy barriers to rotation can be engineered by changing the steric bulk and electronic nature of the substituents on the phenyl rings, allowing for control over the rotational dynamics.

Computational chemistry plays a vital role in this design process, allowing for the in silico screening of many potential structures and the prediction of their properties before undertaking complex and costly synthesis.

Advanced Topics and Future Research Directions

Chirality Transmission and Stereodynamic Propeller Behavior in Trityl Systems

The three aryl rings of a trityl group are not planar but are arranged in a propeller-like fashion. When a stereogenic center is introduced into a molecule containing a trityl group, the chirality can be transmitted to the stereodynamic trityl propeller. mdpi.comnih.gov This phenomenon is often studied using chiroptical methods like electronic circular dichroism (ECD) spectroscopy, which reveals non-zero Cotton effects in the UV absorption region of the trityl chromophore. mdpi.com

In the case of O-trityl alcohols, the transfer of stereochemical information is proposed to occur through a "bevel gear" mechanism. mdpi.com This model assumes a direct steric interaction between the chiral portion of the molecule (the inductor) and the trityl unit (the reporter). mdpi.com The efficiency of this chirality transfer is influenced by the structural diversity of the substituents near the stereogenic center. mdpi.com For 3-Bromo-3',3''-difluorotrityl alcohol, the unsymmetrical substitution on the phenyl rings would lead to a loss of C3 symmetry, resulting in a chiral propeller even in the absence of another stereogenic center. The interplay between the inherent chirality of the substituted trityl group and any additional chiral centers would be a fascinating area of study.

Future research could focus on quantifying the energy barriers for the enantiomerization of the propeller-like conformations in this compound. The accepted mechanism for this inversion in neutral trityl molecules is a two-ring flip through a C-symmetrical transition state. mdpi.com Understanding how the bromo and difluoro substituents influence this dynamic behavior would provide deeper insights into the stereodynamics of hindered molecular propellers.

Supramolecular Assembly and Crystal Engineering of Trityl Derivatives

The bulky and rigid nature of the trityl group makes it a valuable synthon in crystal engineering and the design of supramolecular assemblies. acs.orgnih.gov Trityl-containing molecules can form inclusion compounds, where guest molecules are entrapped within the crystal lattice of the host. researchgate.netacs.org The trityl group can act as a "supramolecular protecting group," preventing classical hydrogen bonding between amide functionalities and directing molecular association primarily through C-H···π interactions. acs.org

In the solid state, trityl-containing alcohols often form aggregates stabilized by O-H···O hydrogen bonds. nih.gov However, the presence of multiple bulky trityl groups can preclude this hydrogen bonding, leading to different packing motifs. nih.gov For this compound, the interplay of hydrogen bonding from the hydroxyl group and halogen bonding from the bromine and fluorine atoms could lead to novel and predictable supramolecular architectures. The electron-withdrawing nature of the fluorine atoms and the polarizability of the bromine atom would influence the intermolecular interactions, offering opportunities for the rational design of crystal structures with desired properties.

Future research in this area could explore the co-crystallization of this compound with various guest molecules to create new inclusion compounds. researchgate.netacs.org Furthermore, investigating the impact of the halogen substituents on the formation of different polymorphic forms would be of significant interest in the field of crystal engineering.

Integration into Biomolecular Conjugates (general concepts, not clinical)

Trityl derivatives have found applications in the life sciences, particularly as mass tags for the mass-spectrometric (MS) analysis of biomolecules. nih.govsci-hub.se The stability of the trityl cation allows for enhanced ionization and detection of peptides and other biomolecules. nih.gov Bifunctional trityl groups, containing a reactive handle for conjugation, can be attached to biomolecules to improve their MS characteristics. rsc.orgresearchgate.net

The 3-Bromo-3',3''-difluorotrityl group could be developed into a novel mass tag. The presence of bromine and fluorine atoms would provide a unique isotopic signature, facilitating the identification and quantification of labeled biomolecules in complex mixtures. The hydroxyl group of this compound could be further functionalized to introduce a reactive moiety for conjugation to proteins, peptides, or nucleic acids.

Future research could involve the synthesis of activated derivatives of this compound suitable for bioconjugation. Studies would then focus on the efficiency of labeling various biomolecules and the performance of the resulting conjugates in mass spectrometry-based applications, such as proteomics. nih.gov

Exploration of Novel Catalytic Transformations

The trityl cation's stability has led to its use as a Lewis acid catalyst in various organic reactions, including Diels-Alder and aldol (B89426) reactions. mdpi.com Trityl chloride, for instance, can catalyze one-pot multi-component condensations by generating the trityl carbocation in situ. researchgate.net Furthermore, trityl moieties have been incorporated into more complex catalysts, where their steric bulk can influence the stereoselectivity of a reaction. mdpi.com

The electronic properties of this compound, and its corresponding cation, could be harnessed in catalysis. The electron-withdrawing fluorine atoms would increase the electrophilicity of the central carbon atom, potentially enhancing its Lewis acidity compared to the parent trityl cation. This could lead to the development of more active catalysts for a range of organic transformations.

Future research directions include the investigation of the catalytic activity of the 3-Bromo-3',3''-difluorotrityl cation in known Lewis acid-catalyzed reactions. Moreover, the development of photocatalytic systems involving this trityl derivative could be explored, as trityl compounds have been shown to participate in photoredox catalysis for reactions such as the cleavage of protecting groups. organic-chemistry.orgthieme-connect.com

Development of Green Chemistry Principles in Trityl Alcohol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of trityl alcohol synthesis, this involves exploring more environmentally benign solvents, catalysts, and reaction conditions. Traditional tritylation methods often rely on stoichiometric amounts of reagents and halogenated solvents. nih.govacs.org

Recent advancements have focused on developing catalytic methods for tritylation using recyclable catalysts like ionic liquids. nih.gov The use of trityl alcohol directly as a tritylating agent, instead of the more moisture-sensitive trityl chloride, is also a step towards a greener process. acs.org Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy consumption. frontiersin.org

Future research in this area should focus on developing a catalytic, solvent-free, or aqueous-based synthesis for this compound. The exploration of solid-supported catalysts or biocatalytic methods could also contribute to a more sustainable synthetic route. Applying the principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, will be a key consideration. researchgate.net

Advanced Analytical Techniques for Characterization of Complex Trityl Structures

The characterization of complex trityl structures relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for elucidating the molecular structure. semanticscholar.orgacgpubs.org Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, which can confirm the identity of the compound. semanticscholar.org

For chiral trityl systems, specialized techniques are required to probe their stereochemical features. As mentioned, Electronic Circular Dichroism (ECD) spectroscopy is crucial for studying the induced chirality in the trityl propeller. mdpi.com X-ray diffraction studies on single crystals provide unambiguous information about the solid-state conformation and packing of the molecules. rsc.org High-Performance Liquid Chromatography (HPLC) on chiral stationary phases can be used to separate enantiomers and determine enantiomeric purity. semanticscholar.org

Future research could involve the use of advanced NMR techniques, such as variable-temperature NMR, to study the dynamic propeller behavior of this compound in solution. Combining experimental ECD spectra with theoretical calculations (e.g., using density functional theory, DFT) can provide a more detailed understanding of the structure-chiroptical property relationships. mdpi.com Additionally, the application of solid-state NMR could offer insights into the structure and dynamics in the amorphous or polycrystalline state.

Data Tables

Table 1: Key Research Areas and Future Directions for this compound

Topic Key Concepts Future Research Directions
Chirality and Stereodynamics Propeller-like structure, chirality transmission, "bevel gear" mechanism, stereodynamic behavior. mdpi.commdpi.com Quantifying enantiomerization barriers, studying the influence of substituents on propeller dynamics.
Supramolecular Chemistry Crystal engineering, inclusion compounds, supramolecular protecting group, halogen bonding. acs.orgresearchgate.netacs.org Co-crystallization with guest molecules, investigation of polymorphism.
Biomolecular Conjugation Mass tags for mass spectrometry, unique isotopic signature, functionalization for bioconjugation. nih.govrsc.org Synthesis of activated derivatives for labeling, evaluation in proteomics applications.
Catalysis Lewis acid catalysis, enhanced electrophilicity due to fluorine substitution, photocatalysis. mdpi.comresearchgate.netorganic-chemistry.org Investigating catalytic activity in various reactions, development of novel photocatalytic systems.
Green Chemistry Environmentally benign synthesis, recyclable catalysts, microwave-assisted reactions, atom economy. researchgate.netnih.govfrontiersin.org Development of catalytic, solvent-free synthetic routes, exploration of biocatalysis.

| Analytical Characterization | NMR, MS, ECD spectroscopy, X-ray diffraction, chiral HPLC. mdpi.comsemanticscholar.orgacgpubs.orgrsc.org | Advanced NMR studies of dynamics, combined experimental/theoretical chiroptical studies. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.